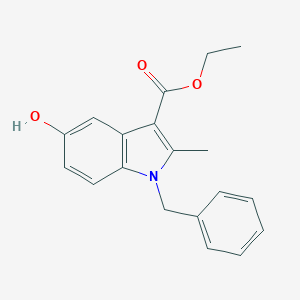

Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-5-hydroxy-2-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-23-19(22)18-13(2)20(12-14-7-5-4-6-8-14)17-10-9-15(21)11-16(17)18/h4-11,21H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTIEXDBQRVGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801793 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Reaction Mechanism and Key Steps

The synthesis begins with the condensation of phenylhydrazine (1) and ethyl levulinate (2) in the presence of a Brønsted acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to yield the hydrazone intermediate (3) . Cyclization occurs via-sigmatropic rearrangement under elevated temperatures (80–120°C), forming the indole ring (4) . Subsequent benzylation at the 1-position introduces the benzyl group using benzyl bromide (5) in the presence of a base like potassium carbonate (K₂CO₃), culminating in the target compound (6) .

Table 1: Standard Reaction Conditions for Fischer Indole Synthesis

| Parameter | Laboratory-Scale Conditions |

|---|---|

| Starting Materials | Phenylhydrazine, ethyl levulinate |

| Catalyst | HCl (10–20 mol%) |

| Temperature | 100°C, reflux |

| Reaction Time | 6–12 hours |

| Solvent | Ethanol or aqueous HCl |

| Yield | 60–75% |

Optimization Strategies

-

Acid Selection : Substituting HCl with polyphosphoric acid (PPA) enhances cyclization efficiency, achieving yields up to 82%.

-

Solvent Systems : Mixed solvents (e.g., ethanol-water) improve intermediate solubility and reduce side reactions.

-

Microwave Assistance : Reducing reaction time to 2–3 hours while maintaining yields of 70–78%.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness, scalability, and purity. Continuous flow reactors have replaced batch processes to ensure consistent product quality and higher throughput.

Continuous Flow Reactor Design

In a typical setup, phenylhydrazine and ethyl levulinate are pumped into a tubular reactor lined with acid-resistant materials (e.g., Hastelloy). The reaction proceeds at 120°C under pressurized conditions (2–3 bar), completing cyclization in 30–45 minutes. Benzylation is performed in a separate chamber using catalytic phase-transfer agents to accelerate the alkylation step.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Industrial Process | Laboratory Process |

|---|---|---|

| Reactor Type | Continuous flow | Batch (round-bottom flask) |

| Temperature | 120°C | 100°C |

| Pressure | 2–3 bar | Ambient |

| Throughput | 50–100 kg/day | 1–5 g/batch |

| Purity | ≥98% (HPLC) | 90–95% |

Challenges and Solutions

-

Byproduct Formation : Unreacted benzyl bromide is removed via vacuum distillation.

-

Catalyst Recovery : Ion-exchange resins capture residual acids for reuse, reducing waste.

Purification and Characterization

Crude this compound requires rigorous purification to meet pharmaceutical standards.

Recrystallization Protocols

The compound is dissolved in hot ethyl acetate (60–70°C) and gradually cooled to 4°C to induce crystallization. Adding hexane as an anti-solvent improves crystal purity (99.5% by HPLC).

Chromatographic Methods

Flash chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) resolves residual hydrazone byproducts. High-performance liquid chromatography (HPLC) with a C18 column confirms purity using a UV detector at 254 nm.

Table 3: Analytical Data for Purified Compound

| Property | Value |

|---|---|

| Melting Point | 142–144°C |

| HPLC Purity | ≥99% |

| ¹H NMR (CDCl₃) | δ 1.42 (t, 3H), 2.34 (s, 3H)... |

| IR (KBr) | 3250 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O) |

Alternative Synthetic Routes

While the Fischer method dominates, exploratory approaches include:

Leimgruber-Batcho Synthesis

This method employs ortho-nitrotoluene derivatives as precursors, but yields remain suboptimal (35–40%) due to competing side reactions.

Enzymatic Cyclization

Preliminary studies using lipases in non-aqueous media show modest success (50% yield), though scalability issues persist.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Pharmacological Studies

Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been evaluated for its potential therapeutic effects, particularly in:

- Anticancer Activity : Studies have indicated that indole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structural features may enhance its interaction with biological targets involved in tumor growth and proliferation.

- Anti-inflammatory Properties : The compound acts as an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the leukotriene synthesis pathway, which is implicated in inflammatory responses. Inhibition of this pathway could lead to reduced inflammation and associated diseases .

Antimicrobial Activity

Research has demonstrated that indole derivatives, including this compound, possess antimicrobial properties. They have shown efficacy against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb) strains. The compound's ability to inhibit bacterial growth positions it as a candidate for developing new anti-tuberculosis drugs .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural characteristics allow it to participate in various chemical reactions, making it valuable in:

- Dyes and Pigments Production : The compound can be modified to create colorants used in textiles and coatings.

- Fine Chemicals Manufacturing : It is utilized in producing specialty chemicals for pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Impact Analysis:

- N1 Position : The benzyl group in the target compound provides greater steric bulk and aromaticity compared to methyl (15574-49-9) or propyl (17826-14-1). This may enhance binding affinity in hydrophobic pockets of biological targets but reduce solubility .

- C5 Hydroxy Group : Unlike the methoxy group in 172595-68-5, the hydroxy group enables hydrogen bonding, which can improve crystal packing stability (relevant to crystallography studies using SHELX programs) or modulate solubility .

Physicochemical and Functional Comparisons

Hydrogen Bonding and Crystal Packing

The 5-hydroxy group in the target compound facilitates hydrogen-bonded networks, as observed in indole derivatives with polar substituents. This contrasts with 172595-68-5 (methoxy), where hydrogen bonding is absent at C5, leading to weaker intermolecular interactions . Such differences influence crystallization behavior, a critical factor in X-ray diffraction studies using SHELX software .

Bioactivity and Reactivity

- Brominated Analogues : The bromo-substituted derivative (1704066-51-2) introduces electrophilic reactivity, making it a candidate for cross-coupling reactions, unlike the target compound .

Biological Activity

Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS: 63746-08-7) is a chemical compound belonging to the indole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C19H19NO3

- Molecular Weight : 309.36 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound has shown various biological activities, particularly in the fields of cancer research and neuropharmacology. The compound's structure suggests potential interactions with biological targets that could lead to therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including this compound, exhibit significant anticancer properties. For instance, the compound has been tested against several cancer cell lines with promising results.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Inhibition of cell proliferation |

| HepG2 | 0.71 | Disruption of microtubule dynamics |

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and microtubule disruption.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. A study demonstrated that the compound could mitigate oxidative stress in neuronal cells, thereby protecting against neurodegeneration.

Case Studies

-

Case Study on Cancer Cell Lines

- Researchers screened this compound against various cancer cell lines (MCF7, NCI-H460, HepG2). The results showed a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

-

Neuroprotection in Experimental Models

- In an experimental model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a significant reduction in cell death and preservation of neuronal function.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.

- Microtubule Disruption : It interferes with microtubule dynamics, affecting cell division.

- Antioxidant Activity : It exhibits antioxidant properties that protect neuronal cells from oxidative damage.

Q & A

Q. What are the established synthetic routes for Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the indole core. For example:

Indole NH protection : Use di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-dimethylaminopyridine (DMAP) to protect the indole NH group, ensuring regioselectivity in subsequent reactions .

Coupling reactions : Introduce the benzyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.

Hydroxylation : Direct C–H activation at the 5-position using oxidizing agents like mCPBA or enzymatic methods.

Esterification : Ethyl ester formation via acid-catalyzed condensation with ethanol.

Key intermediates include the Boc-protected indole and hydroxylated derivatives. Reflux conditions in acetic acid with sodium acetate are common for cyclization steps .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- Single-crystal X-ray diffraction (SXRD) : Resolve the 3D structure, particularly for confirming substituent positions and hydrogen-bonding networks. SHELX programs are widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, ethyl ester at δ 1.2–1.4 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₁₉NO₃ requires m/z 316.1311).

- FT-IR : Confirms hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups .

Q. What in vitro pharmacological screening strategies are applicable for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., Flt3) or reverse transcriptases using fluorescence-based or radiometric assays.

- Cytotoxicity profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).

- Receptor binding studies : Radioligand displacement assays for serotonin or dopamine receptors, given structural similarity to bioactive indoles .

Advanced Research Questions

Q. How can synthetic yield be optimized for the benzyl-protected intermediate?

- Methodological Answer :

- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency.

- Solvent optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for Boc deprotection kinetics.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 100°C for 30 min vs. reflux for 5 h).

- Byproduct analysis : Monitor via HPLC to identify competing pathways (e.g., over-oxidation at the 5-position) .

Q. How to resolve contradictions in NMR data between theoretical predictions and experimental results?

- Methodological Answer :

- DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to benchmark against experimental data.

- Variable-temperature NMR : Detect dynamic processes (e.g., rotameric equilibria of the benzyl group).

- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., distinguish methyl and methine protons).

- Crystallographic validation : Cross-reference SXRD bond lengths/angles with NMR-derived conformers .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.

- Molecular docking : Target HIV reverse transcriptase (PDB: 1RT2) or Flt3 kinase (PDB: 6JPL) using AutoDock Vina.

- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) in GROMACS.

- Metabolite prediction : CypReact or GLORYx to identify potential hydroxylation or glucuronidation sites .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to determine if variations arise from structural impurities or assay conditions?

- Methodological Answer :

Purity validation : Quantify impurities via HPLC-DAD/ELSD (<98% purity may skew IC₅₀ values).

Dose-response curves : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).

Structural analogs : Compare activity of methyl vs. ethyl esters to isolate pharmacophore contributions.

Orthogonal assays : Validate anti-HIV activity using both RT inhibition and cell-based infectivity models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.